molecular formula C8H13NO2 B13185216 3-Amino-1-(2-methylfuran-3-yl)propan-1-ol

3-Amino-1-(2-methylfuran-3-yl)propan-1-ol

Katalognummer: B13185216
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: GNAXJIOPJMPDIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(2-methylfuran-3-yl)propan-1-ol is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound features an amino group, a furan ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methylfuran-3-yl)propan-1-ol typically involves the reaction of 2-methylfuran with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of reductive amination, where 2-methylfuran is reacted with an amine and a reducing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of intermediates followed by functional group transformations. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(2-methylfuran-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(2-methylfuran-3-yl)propan-1-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Amino-1-(2-methylfuran-3-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical processes. The furan ring can interact with aromatic systems, influencing the compound’s reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-(2-methylfuran-3-yl)propan-1-ol is unique due to its specific substitution pattern on the furan ring, which influences its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

3-amino-1-(2-methylfuran-3-yl)propan-1-ol

InChI

InChI=1S/C8H13NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5,8,10H,2,4,9H2,1H3

InChI-Schlüssel

GNAXJIOPJMPDIM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CO1)C(CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.